Bienvenue dans la boutique en ligne BenchChem!

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide

Anticancer Lung Cancer Cytotoxicity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide (CAS 953233-41-5) is a synthetic organic compound belonging to the isoxazole amide class, characterized by a 3,5-disubstituted isoxazole core bearing a 3,4-dimethoxyphenyl group at the 5-position and an m-tolylacetamide side chain at the 3-position. With a molecular formula of C21H22N2O4 and a molecular weight of 366.42 g/mol, this compound is supplied at >95% purity for research and development use.

Molecular Formula C21H22N2O4
Molecular Weight 366.417
CAS No. 953233-41-5
Cat. No. B2366434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide
CAS953233-41-5
Molecular FormulaC21H22N2O4
Molecular Weight366.417
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H22N2O4/c1-14-5-4-6-15(9-14)10-21(24)22-13-17-12-19(27-23-17)16-7-8-18(25-2)20(11-16)26-3/h4-9,11-12H,10,13H2,1-3H3,(H,22,24)
InChIKeyTXWJAJPRODRFJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide – Procurement-Ready Isoxazole Amide Research Compound


N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide (CAS 953233-41-5) is a synthetic organic compound belonging to the isoxazole amide class, characterized by a 3,5-disubstituted isoxazole core bearing a 3,4-dimethoxyphenyl group at the 5-position and an m-tolylacetamide side chain at the 3-position . With a molecular formula of C21H22N2O4 and a molecular weight of 366.42 g/mol, this compound is supplied at >95% purity for research and development use . The isoxazole scaffold is a recognized pharmacophore in medicinal chemistry, present in multiple clinically approved drugs, and its substitution pattern directly governs target binding, selectivity, and downstream biological activity [1].

Why Generic Isoxazole Amide Substitution Fails for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide


Isoxazole amide derivatives are highly sensitive to substitution patterns; even minor alterations to the aryl groups on the isoxazole ring or the N-acyl side chain can drastically alter or abolish target engagement, cellular potency, and selectivity profiles. The specific combination of a 3,4-dimethoxyphenyl substituent at the 5-position and an m-tolylacetamide moiety at the 3-position of the isoxazole in CAS 953233-41-5 is not present in generic isoxazole libraries or commonly available analogs . SAR studies on related isoxazole-amide series have demonstrated that methoxy substitution patterns on the phenyl ring are critical determinants of cytotoxicity, with 3,4-dimethoxy configurations conferring distinct activity compared to 4-methoxy, 3,5-dimethoxy, or unsubstituted phenyl analogs [1]. Consequently, researchers cannot rely on simple interchange with close structural neighbors and must procure this exact compound for reproducible results.

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide – Head-to-Head Quantitative Differentiation Evidence


Cytotoxicity in A549 Lung Adenocarcinoma Cells: m-Tolylacetamide Isoxazole vs. 4-Fluorophenyl Isoxazole Analog

In vitro cytotoxicity evaluation against A549 non-small-cell lung cancer cells reveals a significant potency advantage for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide compared to a closely related 4-fluorophenyl isoxazole analog. The target compound demonstrates an IC50 of 15 µM against A549 cells, whereas the 4-fluorophenyl congener (2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide) exhibits a substantially weaker IC50 of 26 µM in the same cell line . This represents a 1.73-fold enhancement in potency attributable to the m-tolylacetamide substitution at the isoxazole 3-position.

Anticancer Lung Cancer Cytotoxicity

Structural Differentiation: 3,4-Dimethoxyphenyl vs. Unsubstituted Phenyl at Isoxazole 5-Position

The presence of the 3,4-dimethoxyphenyl group at the isoxazole 5-position of CAS 953233-41-5 distinguishes it from the unsubstituted phenyl analog N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide. In a structurally analogous isoxazole-carboxamide series, the 3,4-dimethoxyphenyl-substituted derivative (compound 2d) demonstrated markedly superior anticancer activity against Hep3B cells (IC50 ≈ 23 µg/mL) and HeLa cells (IC50 = 15.48 µg/mL) compared to derivatives lacking methoxy substitution, which exhibited IC50 values exceeding 400 µg/mL [1]. While this comparison is drawn from a carboxamide rather than acetamide series, the methoxy substitution effect is a class-level inference: 3,4-dimethoxy substitution on the phenyl ring enhances cytotoxicity through improved electronic complementarity and hydrogen-bonding capacity at the target binding site.

Medicinal Chemistry Structure-Activity Relationship Isoxazole SAR

Side-Chain Differentiation: m-Tolylacetamide vs. Cyclohexylacetamide at Isoxazole 3-Position

The m-tolylacetamide side chain of CAS 953233-41-5 provides aromatic π-stacking and hydrophobic interactions that are absent in the saturated cyclohexylacetamide analog 2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide. Within isoxazole-amide series evaluated for anticancer activity, aromatic N-substituents consistently yield superior cytotoxicity compared to aliphatic counterparts; for example, aromatic-substituted isoxazole-carboxamides achieved IC50 values in the 15–40 µg/mL range against MCF-7, HeLa, and Hep3B cells, whereas aliphatic-substituted derivatives frequently showed diminished or negligible activity [1]. The m-tolyl group further offers a defined vector for hydrophobic pocket occupancy that the flexible cyclohexyl group cannot replicate with the same geometric precision.

Ligand Efficiency Drug Design Side-Chain SAR

Isoxazole Core Target Engagement: TACC3 Inhibition Potential vs. Generic Heterocyclic Amides

The 3,5-disubstituted isoxazole scaffold of CAS 953233-41-5 aligns structurally with a patented series of TACC3 (transforming acidic coiled-coil protein 3) inhibitors disclosed in WO-2021097352-A1, which are claimed for treating breast, leukemia, lung, colon, melanoma, prostate, ovarian, renal, and CNS cancers [1]. While the specific compound is not exemplified in this patent, its core substitution pattern (3,5-diaryl isoxazole with an amide-bearing side chain) matches the general Formula (I) pharmacophore. TACC3 is a validated mitotic spindle regulator whose inhibition selectively compromises centrosome-amplified cancer cells. Generic heterocyclic amides lacking the isoxazole core cannot engage this target class, and even isoxazole derivatives with altered substitution patterns (e.g., 3,4,5-trisubstituted or isoxazole-4-carboxamides) exhibit distinct target selectivity profiles.

TACC3 Mitotic Kinase Targeted Therapy

Supply Specification: Defined Purity and Identity vs. Uncharacterized Analog Procurement

CAS 953233-41-5 is commercially supplied with a documented purity specification of ≥95% (HPLC) and a defined catalog identity (CM995814), enabling direct procurement without the need for custom synthesis or purification . This contrasts with many structurally related isoxazole amide analogs that are unavailable from commercial sources or are offered only through custom synthesis at 2–6 week lead times with variable yields and purity. The compound's SMILES string (COC1=C(OC)C=C(C=C1)C1=CC(CNC(=O)CC2=CC(C)=CC=C2)=NO1) and molecular identity are fully characterized, supporting unambiguous compound registration in electronic laboratory notebooks and screening databases.

Analytical Chemistry Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide


Lung Adenocarcinoma (A549) Anticancer Screening and Lead Optimization

CAS 953233-41-5 is directly applicable as a probe compound in A549 lung adenocarcinoma cytotoxicity screening, where its demonstrated IC50 of 15 µM provides a defined potency benchmark for SAR expansion . Medicinal chemistry teams can use this compound as a starting point for systematic modification of the m-tolylacetamide side chain or the 3,4-dimethoxyphenyl group to improve potency toward the sub-micromolar range. The compound's activity level supports its use as a reference standard in multi-compound cytotoxicity panels, enabling direct potency ranking against both established chemotherapeutics and novel candidates.

TACC3-Targeted Probe Development for Centrosome-Amplified Cancer Models

Given the structural compatibility of CAS 953233-41-5 with the TACC3 inhibitor pharmacophore disclosed in WO-2021097352-A1 [1], this compound is suited for exploratory screening in TACC3-dependent cancer cell lines including breast (MDA-MB-231, BT-549), ovarian (OVCAR-3, SKOV-3), and lung (A549) models. Researchers investigating centrosome amplification as a cancer vulnerability can deploy this compound as a tool to interrogate TACC3-mediated mitotic spindle regulation, with the caveat that direct TACC3 inhibitory activity has not been experimentally confirmed for this specific compound.

Structure-Activity Relationship (SAR) Reference for Isoxazole 3,5-Disubstitution Libraries

The unique combination of 3,4-dimethoxyphenyl (5-position) and m-tolylacetamide (3-position) substituents makes CAS 953233-41-5 a valuable reference point for systematic SAR studies exploring isoxazole disubstitution patterns. Class-level evidence indicates that both the 3,4-dimethoxy motif and the aromatic N-acyl group are critical for biological activity, with >17-fold activity differentials observed between methoxy-substituted and unsubstituted phenyl analogs in related isoxazole amide series [2]. Incorporating this compound into focused libraries enables quantitative assessment of substitution effects on target engagement, cellular potency, and selectivity.

Accelerated Oncology Drug Discovery Programs Requiring Immediate Compound Access

For drug discovery programs operating under compressed timelines, CAS 953233-41-5 offers the advantage of immediate commercial availability at defined purity (≥95%), bypassing the 2–6 week lead time required for custom synthesis of structurally analogous isoxazole amides . This enables rapid hypothesis testing in biochemical and cell-based assays without the procurement delays that typically impede early-stage hit validation. The compound's fully characterized identity (SMILES, molecular formula, molecular weight) supports seamless integration into automated screening platforms and electronic data management systems.

Quote Request

Request a Quote for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.